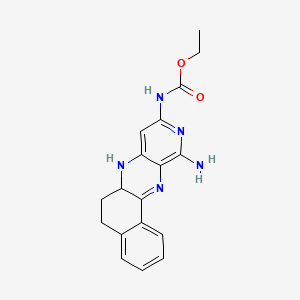
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fused ring system and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the Gewald reaction, which is used to synthesize ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate . This intermediate can then undergo further reactions, such as nucleophilic substitution (SNAr) reactions, to form the final product .
Industrial production methods for this compound may involve optimizing reaction conditions to increase yield and purity. This can include controlling temperature, pressure, and the concentration of reagents.
化学反応の分析
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups in the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can produce a variety of derivatives .
科学的研究の応用
Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful for studying biochemical pathways.
作用機序
The mechanism of action of Ethyl 11-amino-5,6,6a,7-tetrahydrobenzo(f)pyrido(4,3-b)quinoxalin-9-ylcarbamate involves its interaction with specific molecular targets. In the context of cancer treatment, it may bind to microtubules, disrupting their function and inhib
特性
CAS番号 |
87607-24-7 |
|---|---|
分子式 |
C18H19N5O2 |
分子量 |
337.4 g/mol |
IUPAC名 |
ethyl N-(16-amino-11,15,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),2,4,6,12,14,16-heptaen-14-yl)carbamate |
InChI |
InChI=1S/C18H19N5O2/c1-2-25-18(24)22-14-9-13-16(17(19)21-14)23-15-11-6-4-3-5-10(11)7-8-12(15)20-13/h3-6,9,12,20H,2,7-8H2,1H3,(H3,19,21,22,24) |
InChIキー |
XQWCAQGSGUNFRO-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC(=C2C(=C1)NC3CCC4=CC=CC=C4C3=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanedioic acid, bis[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methyl]-, bis[2,2,6,6-tetramethyl-1-(1-oxo-2-propenyl)-4-piperidinyl] ester](/img/structure/B12808925.png)
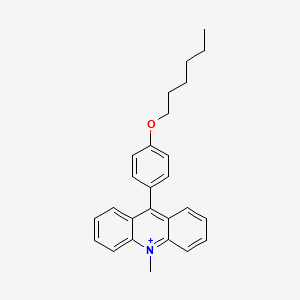
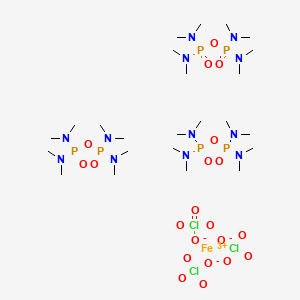
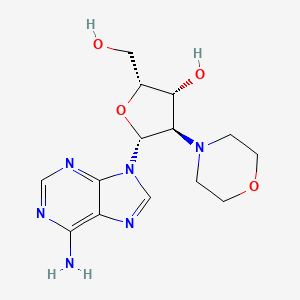


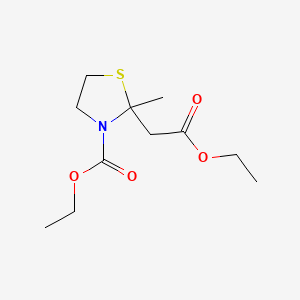
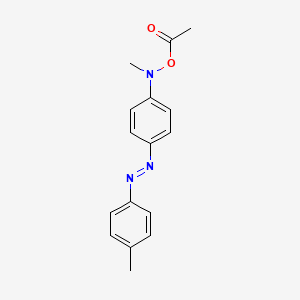

![3-[3-[[[(7S)-3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl]methylamino]propyl]-1,3,4,5-tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one Hydrochloride](/img/structure/B12808968.png)
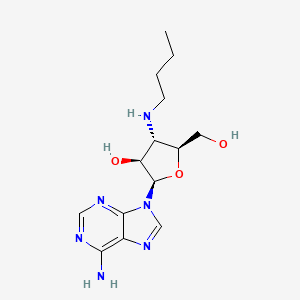
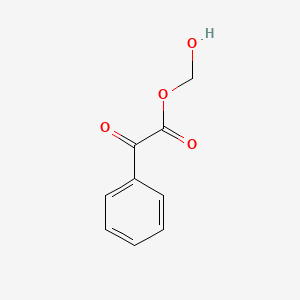
![1,2,5,6,11,11b-Hexahydro-3H-indolizino[8,7-b]indol-3-one](/img/structure/B12808978.png)

